![molecular formula C38H33IP2 B14596323 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide CAS No. 60198-23-4](/img/structure/B14596323.png)
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is an organophosphorus compound It is characterized by the presence of a phosphanylidene group, which is a phosphorus atom double-bonded to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The phosphanylidene group plays a crucial role in these interactions by providing a reactive site for binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylcarbethoxymethylenephosphorane: Used as a Wittig reagent in organic synthesis.
Uniqueness
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
60198-23-4 |
|---|---|
Formule moléculaire |
C38H33IP2 |
Poids moléculaire |
678.5 g/mol |
Nom IUPAC |
triphenyl-[1-(triphenyl-λ5-phosphanylidene)ethyl]phosphanium;iodide |
InChI |
InChI=1S/C38H33P2.HI/c1-32(39(33-20-8-2-9-21-33,34-22-10-3-11-23-34)35-24-12-4-13-25-35)40(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38;/h2-31H,1H3;1H/q+1;/p-1 |
Clé InChI |
OBEIRZXVZJGUTH-UHFFFAOYSA-M |
SMILES canonique |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


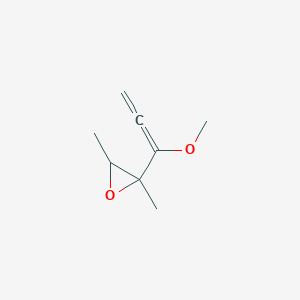
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
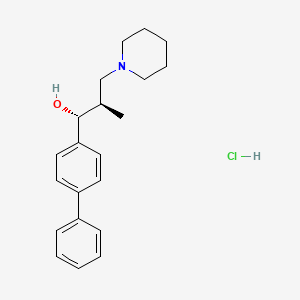

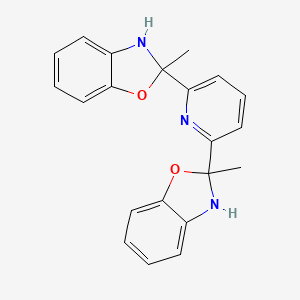
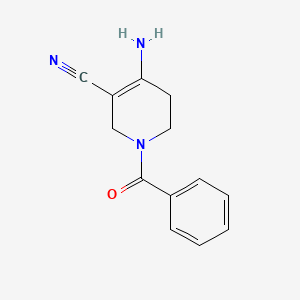
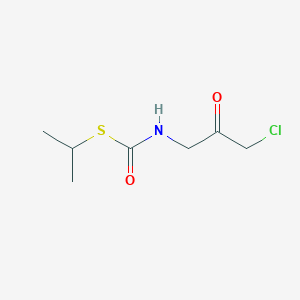
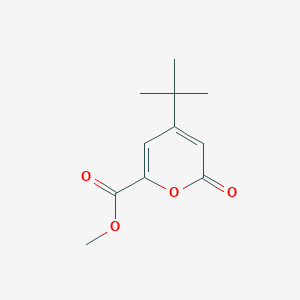
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
